Acetyl hydrogen phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H4O5P- |
|---|---|
Molecular Weight |
139.02 g/mol |
IUPAC Name |
acetyl hydrogen phosphate |
InChI |
InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6)/p-1 |
InChI Key |
LIPOUNRJVLNBCD-UHFFFAOYSA-M |
SMILES |
CC(=O)OP(=O)(O)[O-] |
Canonical SMILES |
CC(=O)OP(=O)(O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Advancements in Acetyl Hydrogen Phosphate Production
Chemical Synthesis Approaches for Acetyl Hydrogen Phosphate (B84403)
Chemical methods for synthesizing acetyl hydrogen phosphate typically involve the reaction of a phosphate source with an acetylating agent. These approaches have evolved to improve yield, purity, and scalability.
Direct phosphorylation involves the direct reaction of phosphoric acid with a potent acetylating agent. Several key reagents have been employed for this purpose.
One common method utilizes acetic anhydride (B1165640) to acetylate phosphoric acid. In a typical procedure, 85% phosphoric acid is dissolved in a solvent like ethyl acetate (B1210297) and cooled. Acetic anhydride is then added, maintaining a low temperature (e.g., 5°C) for several hours to facilitate the reaction. prepchem.com The resulting acetyl phosphate is often isolated as a salt after neutralization. prepchem.com
Another established technique involves the use of ketene (B1206846) , which is bubbled through a solution of phosphoric acid in an inert solvent such as ether or ethyl acetate. harvard.edugoogle.com This reaction can produce a mixture of mono-, di-, and triacetyl phosphates. google.com The final product is often isolated as a stable salt, such as diammonium acetyl phosphate, which can be precipitated from the reaction mixture. harvard.edu
Isopropenyl acetate has also been described as a useful and inexpensive reagent for the acetylation of phosphoric acid under mild conditions. researchgate.netacs.org The reaction is typically acid-catalyzed and carried out in a solvent like n-butyl ether. acs.org
| Acetylating Agent | Phosphate Source | Typical Solvent | Key Reaction Conditions | Reference |
|---|---|---|---|---|
| Acetic Anhydride | 85% Phosphoric Acid | Ethyl Acetate | Low temperature (5°C) for 2.5 hours. | prepchem.com |
| Ketene | 100% Phosphoric Acid | Ethyl Acetate | Low temperature (-10°C), followed by precipitation with ammonia (B1221849) in methanol. | harvard.edu |
| Isopropenyl Acetate | 90% Phosphoric Acid | n-Butyl Ether | Acid-catalyzed reaction. | acs.org |
Improving the efficiency and scalability of acetyl phosphate synthesis has been a key focus of research. Methodological refinements often center on optimizing reaction conditions and simplifying product isolation.
A significant enhancement in the ketene-based synthesis involves the use of 100% phosphoric acid , which gives higher yields compared to 85% phosphoric acid. harvard.edu The choice of solvent is also critical, with ethyl acetate proving superior to others like dimethylformamide (DMF) or di-n-butyl ether. harvard.edu The yield of diammonium acetyl phosphate can reach 90-95% when the molar ratio of ketene to 100% phosphoric acid is optimized to around 1.7:1. google.com
Recent innovations have led to novel, more facile methods for acetyl phosphate production. One such pathway involves a two-stage, solvent-free process. tandfonline.comtandfonline.com
In the first stage, anhydrous phosphoric acid is reacted with 1,2-propylene oxide to form 2-hydroxypropyl phosphate (2-HPP). tandfonline.comtandfonline.com This reaction is exothermic and maintained at a controlled temperature. In the second stage, acetic acid is added directly to the resulting oily 2-HPP. The reaction is rapid, with the quantitative formation of acetyl phosphate occurring within approximately 20 minutes at 20°C. tandfonline.comtandfonline.com The product can be used directly or converted to its stable dilithium (B8592608) salt for storage, although some product is lost to hydrolysis during this process. tandfonline.com
Another significant methodological refinement is the development of a large-scale synthesis that yields diammonium acetyl phosphate. harvard.edu This procedure, which uses ketene to acylate 100% phosphoric acid, results in a crystalline, easily filtered solid with approximately 90% purity and yield. harvard.eduresearchgate.net The isolation of the diammonium salt is advantageous as it is stable and can often be used directly in subsequent enzymatic reactions without further purification. harvard.edugoogle.com
In the context of prebiotic chemistry and the origins of life, researchers have explored non-enzymatic pathways for the formation of key metabolites. A notable discovery is the photochemical synthesis of acetyl phosphate from thioacetate (B1230152), catalyzed by uracil (B121893). nih.govmdpi.com
It has been reported that thioacetate can be converted into acetyl phosphate in an aqueous solution at neutral pH when exposed to ultraviolet (UV) light. nih.gov Crucially, the presence of uracil catalyzes this reaction, suggesting a potential role for genetic molecules in facilitating the emergence of early metabolic pathways. nih.gov This photochemical process represents a plausible prebiotic "driver reaction," capable of harnessing solar energy to produce a high-energy compound like acetyl phosphate. nih.govresearchgate.net The bifunctional reactivity of acetyl phosphate, acting as either an acetyl or a phosphoryl donor, would have been highly valuable for the first metabolic cycles on the primordial Earth. nih.gov
Enzymatic Synthesis of this compound
In biological systems, acetyl phosphate is a key metabolic intermediate, synthesized by specific enzymes that are central to energy metabolism and carbon flow.
Three primary enzymes are responsible for the biosynthesis of acetyl phosphate in various organisms.
Acetate Kinase (AckA) catalyzes the reversible reaction between acetate and adenosine (B11128) triphosphate (ATP) to produce acetyl phosphate and adenosine diphosphate (B83284) (ADP). nih.govasm.org This enzyme is crucial for both acetate utilization (forming acetyl phosphate) and acetate production (generating ATP). nih.gov The kinetic properties of acetate kinase have been studied in various organisms, showing different affinities for its substrates. For instance, the Michaelis constant (Km) for acetyl phosphate can vary significantly between species. nih.govresearchgate.net
Phosphotransacetylase (Pta) catalyzes the reversible conversion of acetyl-coenzyme A (acetyl-CoA) and inorganic phosphate (Pi) into acetyl phosphate and coenzyme A (CoA). asm.orgasm.org This enzyme provides a direct link between acetyl-CoA, a central hub of metabolism, and the high-energy phosphoryl donor, acetyl phosphate. nih.gov The reaction mechanism is proposed to be a concerted, direct transfer of the acetyl group rather than involving an acetyl-enzyme intermediate. asm.org Kinetic analyses have been performed on Pta from various bacteria, revealing its efficiency and substrate affinities. scispace.comasm.org
Pyruvate (B1213749) Oxidase (PoxB) provides an alternative route to acetyl phosphate synthesis, directly from pyruvate. This flavoenzyme catalyzes the oxidative decarboxylation of pyruvate in the presence of inorganic phosphate and an electron acceptor (typically oxygen) to yield acetyl phosphate, carbon dioxide, and hydrogen peroxide. nih.govd-nb.info This pathway is particularly important for ATP generation in some bacteria, as the acetyl phosphate produced can then be used by acetate kinase to synthesize ATP. plos.orgresearchgate.net This system has also been harnessed for in-vitro ATP regeneration systems. nih.gov
Biocatalytic Strategies for this compound Production
The biocatalytic production of this compound (also known as acetyl phosphate) frequently leverages its central role in the energy metabolism of many organisms. wikipedia.org Enzymes that catalyze the formation of acetyl phosphate are integral to pathways that interconvert high-energy phosphate compounds and are harnessed for in vitro synthesis, often as part of adenosine triphosphate (ATP) regeneration systems. researchgate.net
Key enzymes and pathways involved in the biocatalytic synthesis of acetyl phosphate include:
Acetate Kinase (AK): This is one of the most commonly employed enzymes for acetyl phosphate synthesis and utilization. illinois.edu Acetate kinase catalyzes the reversible phosphoryl transfer from ATP to acetate, yielding acetyl phosphate and adenosine diphosphate (ADP). mdpi.com The reaction is:
Acetate + ATP ⇌ Acetyl Phosphate + ADP This enzyme is also central to ATP regeneration systems where acetyl phosphate serves as the phosphate donor to convert ADP back to ATP. researchgate.netillinois.edu
Phosphate Acetyltransferase (Pta) and Acetate Kinase (AckA) Pathway: In many bacteria, the Pta-AckA pathway is a primary route for acetate metabolism. Phosphate acetyltransferase (Pta) catalyzes the conversion of acetyl-CoA and inorganic phosphate (Pi) into acetyl phosphate and coenzyme A (CoA). wikipedia.org The subsequent reaction, catalyzed by acetate kinase (AckA), generates ATP. wikipedia.org The first step, relevant for acetyl phosphate synthesis, is:
Acetyl-CoA + Pi ⇌ Acetyl Phosphate + CoA
Pyruvate Oxidase (SpxB): This enzyme provides an alternative route by catalyzing the oxidative decarboxylation of pyruvate to produce acetyl phosphate and carbon dioxide, with hydrogen peroxide as a byproduct. researchgate.net This pathway is significant in certain bacteria, linking glycolysis directly to acetyl phosphate production. researchgate.net
Biocatalytic cascades have been engineered to produce acetyl phosphate or use it as a key intermediate. For instance, in cell-free protein synthesis systems, endogenous enzymes can convert pyruvate into acetyl phosphate, which then regenerates ATP via acetate kinase. illinois.edu Similarly, multi-enzyme cascades for the synthesis of valuable molecules, such as antiviral nucleosides, often incorporate an ATP regeneration module where acetate kinase and an acetyl phosphate donor are used. nih.gov A pyruvate oxidase-based synthesis of acetyl phosphate has also been developed to supply these cascades. mdpi.com
Table 1: Key Enzymes in Biocatalytic Acetyl Phosphate Production
| Enzyme | Abbreviation | Substrates | Products | Pathway Context |
|---|---|---|---|---|
| Acetate Kinase | AK / AckA | Acetate, ATP | Acetyl Phosphate, ADP | ATP Regeneration, Acetate Metabolism illinois.edumdpi.com |
| Phosphate Acetyltransferase | Pta | Acetyl-CoA, Inorganic Phosphate | Acetyl Phosphate, Coenzyme A | Acetate Metabolism wikipedia.org |
Process Analytical Technology (PAT) in Monitoring this compound Synthesis
Given that acetyl phosphate salts are often hydrolytically unstable, ensuring the synthesis of high-purity material is critical for their application in industrial biocatalytic processes. acs.orgfigshare.com Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters (CPPs) and quality attributes. mt.com The application of PAT to acetyl phosphate synthesis allows for improved process understanding and control, mitigating degradation and impurity formation. acs.orgmdpi.com
A key challenge in producing high-quality acetyl phosphate is its instability, which can lead to degradation before offline analysis can be completed. acs.orgfigshare.com PAT provides a solution by enabling in-situ, real-time reaction monitoring. acs.orgresearchgate.net Several PAT tools have been successfully employed to investigate and optimize the synthesis of lithium acetyl phosphate: acs.orgfigshare.com
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique directly monitors the concentration of reagents and the formation of acetyl phosphate in real-time. It provides kinetic insights into the reaction, helping to identify reaction endpoints and optimize conditions. acs.orgacs.org
pH and Temperature Sensing: Continuous monitoring of pH and temperature is crucial as these parameters significantly affect the stability and reaction rate of acetyl phosphate. acs.orgnih.gov Real-time data allows for precise control to maintain optimal conditions throughout the synthesis. acs.org
Online Optical Microscopy and Focused Beam Reflectance Measurement (FBRM): These tools are used to monitor particle size and distribution during the crystallization of acetyl phosphate salts. acs.orgfigshare.com This information is vital for achieving a desired particle size, which can impact product isolation and stability. acs.org
By integrating these PAT tools, researchers can gain detailed insights into the synthesis process, allowing for real-time optimization of parameters like temperature changes and pH adjustments. acs.orgfigshare.com This approach has proven successful in the detailed reaction monitoring and process characterization for producing high-quality lithium acetyl phosphate, ensuring that quality is built into the process rather than being assessed only at the final stage. acs.orgmt.com
Stability Research of this compound under Diverse Environmental Conditions
The utility of this compound in both biological and synthetic contexts is intrinsically linked to its chemical stability. As a high-energy acyl phosphate, it is reactive enough to act as a phosphorylating or acetylating agent but is also susceptible to hydrolysis. nih.govlibretexts.org Research into its stability under various conditions is crucial for defining its storage requirements and application parameters.
Studies have demonstrated that the stability of acetyl phosphate is significantly influenced by temperature, pH, and the presence of metal ions. nih.govresearchgate.net
Temperature: Temperature is a critical factor governing the rate of hydrolysis. At room temperature (e.g., 20°C), acetyl phosphate is reasonably stable, with approximately 20% hydrolyzing over 5 hours. nih.gov However, its stability decreases sharply at elevated temperatures. It undergoes complete hydrolysis within 3-5 hours at 50°C and within 90 minutes at 60°C. nih.govresearchgate.net
pH: The effect of pH on the hydrolysis rate of acetyl phosphate is less pronounced compared to temperature. Studies have shown little variation in hydrolysis rates across a pH range of 7 to 11 at a given temperature. nih.govresearchgate.net However, pH can influence its reactivity towards other molecules; for example, it preferentially acetylates amino groups at alkaline pH. nih.gov
Cations: The presence of divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) can also affect the stability of acetyl phosphate, though the impact is less dramatic than that of temperature. nih.govresearchgate.net
The inherent instability, particularly its susceptibility to hydrolysis, underscores the need for careful handling and storage, typically at low temperatures (-35°C for long-term storage) and in a moisture-free environment. wikipedia.orgharvard.edu This hydrolytic instability also highlights the limitations of traditional offline analytical methods for quality control and reinforces the value of real-time monitoring using PAT during its synthesis. acs.orgfigshare.com
Table 2: Stability of this compound under Various Conditions
| Temperature (°C) | pH Range | Cations Present | Observation | Reference |
|---|---|---|---|---|
| 20 | 7 - 11 | None | ~20% hydrolysis over 5 hours | nih.gov |
| 50 | 7 - 11 | None | Complete hydrolysis in 3-5 hours | nih.govresearchgate.net |
| 60 | 7 - 11 | None | Complete hydrolysis in 90 minutes | nih.govresearchgate.net |
| 20 | 7 - 11 | 20 mM Mg²⁺ | Degradation profile similar to no ions | researchgate.net |
Biochemical Roles and Metabolic Interplay of Acetyl Hydrogen Phosphate
Acetyl Hydrogen Phosphate (B84403) as a Phosphoryl Donor in Energy Metabolism
Acetyl hydrogen phosphate is a key player in cellular energy transactions, functioning as a high-energy phosphoryl donor. Its standard free energy of hydrolysis (ΔG°') is approximately -43.3 kJ/mol, which is more exergonic than that of the terminal phosphoanhydride bond in Adenosine (B11128) Triphosphate (ATP) (-31 kJ/mol). nih.govplos.org This high phosphoryl group transfer potential allows AcP to participate directly in the phosphorylation of various biological molecules.
This compound can act as an ATP mimetic, capable of phosphorylating substrates in a manner analogous to ATP. wikipedia.orgnih.gov This capability is particularly significant in the context of primordial energy metabolism, where AcP may have served as a prebiotic energy currency before the rise of ATP. nih.govresearchgate.netfrontiersin.org Its ability to drive phosphorylation reactions in aqueous solutions highlights its role as a plausible link between prebiotic chemistry and early biochemistry. wikipedia.orgresearchgate.net In modern metabolism, particularly in bacteria, AcP remains a crucial intermediate, bridging thioester (acetyl-CoA) and phosphate (ATP) metabolism. plos.orgnih.gov The interchangeability of AcP and ATP in certain biochemical reactions underscores its fundamental role in cellular energetics. frontiersin.org
Research has demonstrated that this compound can phosphorylate a range of biologically significant substrates, including nucleotide precursors. wikipedia.orgnih.govresearchgate.netsmolecule.comnih.gov This includes the conversion of ribose to ribose-5-phosphate (B1218738) and adenosine to adenosine monophosphate (AMP). plos.orgnih.govnih.gov Although the yields for these reactions in aqueous solution can be modest (around 2%), they occur rapidly under various conditions. nih.govnih.gov
Perhaps the most crucial phosphorylation reaction mediated by AcP is the conversion of adenosine diphosphate (B83284) (ADP) to ATP. nih.govresearchgate.net This reaction can occur over several hours in water and is notably enhanced in the presence of ferric ions (Fe³⁺), reaching yields of nearly 20%. plos.orgnih.govbiorxiv.org This specific phosphorylation of ADP, but not other nucleoside diphosphates, by AcP offers a compelling chemical basis for why ATP was selected as the universal energy currency of life. plos.orgbiorxiv.org
| Substrate | Product | Conditions/Notes | Reference |
|---|---|---|---|
| Ribose | Ribose-5-Phosphate | Occurs in aqueous solution; modest yield (~2%). | nih.govnih.gov |
| Adenosine | Adenosine Monophosphate (AMP) | Occurs in aqueous solution; modest yield (~2%). | nih.govnih.gov |
| Adenosine Diphosphate (ADP) | Adenosine Triphosphate (ATP) | Occurs in water; yield is ~20% in the presence of Fe³⁺ ions. | plos.orgnih.govbiorxiv.org |
| Two-Component Response Regulators | Phosphorylated Response Regulators | AcP can directly phosphorylate some response regulators in bacterial signal transduction. | tandfonline.comnih.gov |
Substrate-level phosphorylation (SLP) is a metabolic process that generates ATP by the direct transfer of a phosphoryl group from a high-energy compound to ADP. wikipedia.org this compound is a prime example of such a high-energy intermediate. The most well-characterized pathway involving AcP in SLP is the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, which is widespread in bacteria. frontiersin.orgnih.gov
In this pathway, phosphotransacetylase (Pta) catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate (Pi) into this compound and coenzyme A (CoA). frontiersin.org Subsequently, acetate (B1210297) kinase (AckA) catalyzes the transfer of the phosphoryl group from this compound to ADP, producing ATP and acetate. frontiersin.orgnih.gov This two-step process is a key mechanism for ATP generation during fermentation and under certain anaerobic respiratory conditions. nih.govnih.gov The direct phosphorylation of ADP by AcP is considered a plausible ancestral mechanism for ATP synthesis and remains central to the metabolism of many prokaryotes. plos.org
Phosphorylation of Nucleotide Precursors and Other Biological Substrates
Role of this compound in Acyl Group Transfer and Acetylation
Beyond its role in phosphorylation, this compound is a potent acetyl group donor. tandfonline.com It participates in both non-enzymatic and enzymatic acetylation, significantly impacting protein function and cellular regulation. nih.gov
In bacteria such as E. coli, this compound is the predominant acetyl donor for the non-enzymatic acetylation of lysine (B10760008) residues on a global scale. tandfonline.comfrontiersin.orgnih.govnih.gov This chemical modification occurs without the direct involvement of an acetyltransferase enzyme and is driven by the intracellular concentration of AcP, which can fluctuate based on the cell's metabolic state. tandfonline.comfrontiersin.orgnih.gov
The process involves the nucleophilic attack of a deprotonated lysine's ε-amino group on the carbonyl carbon of this compound. nih.govresearchgate.net The specificity of this non-enzymatic acetylation is not random; it is determined by the three-dimensional structure of the protein. nih.govplos.org Lysine residues that are more susceptible to acetylation are typically located in accessible regions with a specific microenvironment, such as proximity to negatively charged amino acids (e.g., glutamate) that can help deprotonate the lysine, increasing its nucleophilicity. nih.govplos.org AcP can bind to proteins in active sites, cofactor binding sites, or any location that can accommodate a phosphate moiety, facilitating the acetylation of nearby lysines. plos.org This widespread, chemically-driven modification can alter protein activity, stability, and interactions, serving as a direct link between the cell's metabolic status and the regulation of its proteome. tandfonline.complos.org
| Factor | Description | Reference |
|---|---|---|
| AcP Concentration | Higher intracellular levels of AcP, often seen during stationary phase or under high carbon conditions, lead to increased protein acetylation. | frontiersin.orgnih.gov |
| Target Lysine Reactivity | The lysine's ε-amino group must be deprotonated to act as a nucleophile. This is influenced by the local protein microenvironment. | nih.gov |
| Protein 3D Structure | Specificity is determined by the accessibility of the lysine and its surrounding chemical environment (e.g., proximity to negatively charged residues). | nih.govplos.org |
| pH | Alkaline pH can favor the deprotonation of lysine residues, increasing their reactivity towards AcP. | nih.govnih.gov |
While this compound is primarily known for mediating non-enzymatic acetylation, it also plays a role in enzymatic acetylation, often indirectly. The direct acetyl donor for most lysine acetyltransferases (KATs) is acetyl-CoA. nih.govfrontiersin.orgnih.gov However, the metabolic pathways that generate AcP and acetyl-CoA are closely interlinked. The Pta-AckA pathway is reversible, meaning AcP can be used to generate acetyl-CoA. frontiersin.orgnih.gov
Therefore, AcP can serve as a precursor for the acetyl-CoA utilized in enzymatic acetylation reactions. frontiersin.orgnih.gov More direct enzymatic involvement has also been described. For instance, a study on the regulation of acetyl-CoA synthetase in Bacillus subtilis revealed a protein complex with an intrinsic phosphotransacetylase activity. researchgate.net This complex can generate acetyl-CoA from this compound and coenzyme A. The newly synthesized acetyl-CoA is then immediately used by the associated acetyltransferase within the complex to acetylate and regulate the target enzyme. researchgate.net This mechanism demonstrates a direct enzymatic pathway where the acetyl group from AcP is channeled via acetyl-CoA to a specific protein target, highlighting an elegant interplay between metabolic intermediates and enzymatic protein modification. researchgate.netresearchgate.net
Non-Enzymatic Protein Acetylation Mediated by this compound
This compound in Prokaryotic Metabolism and Regulation
This compound, more commonly known as acetyl phosphate (AcP), is a high-energy mixed anhydride (B1165640) that plays a central role in the metabolism and regulatory networks of many prokaryotes. mdpi.comasm.org It serves as a critical intermediate linking central carbon metabolism with global regulatory systems, allowing bacteria to adapt to changing environmental conditions. nih.govsdu.edu.cn AcP can function as a donor of both its phosphoryl group in two-component signaling and its acetyl group in protein acetylation, making it a key signaling molecule. nih.govasm.org
The Phosphotransacetylase-Acetate Kinase (Pta-AckA) Pathway
The primary route for the synthesis and consumption of acetyl phosphate in many bacteria is the Phosphotransacetylase-Acetate Kinase (Pta-AckA) pathway. frontiersin.orgasm.org This two-step, reversible pathway is a cornerstone of mixed-acid fermentation and acetate metabolism. asm.orgasm.org
Phosphotransacetylase (Pta): The first enzyme, Pta, catalyzes the conversion of acetyl-coenzyme A (acetyl-CoA) and inorganic phosphate (Pi) into acetyl phosphate and coenzyme A (CoA). asm.orgfrontiersin.orgresearchgate.net
Acetate Kinase (AckA): The second enzyme, AckA, transfers the phosphoryl group from acetyl phosphate to adenosine diphosphate (ADP), producing acetate and adenosine triphosphate (ATP). asm.orgfrontiersin.orgresearchgate.net
This pathway allows bacteria to generate ATP via substrate-level phosphorylation when metabolizing sugars that lead to the production of acetyl-CoA. asm.org Conversely, when acetate is used as a carbon source, the pathway can run in reverse to generate acetyl-CoA. researchgate.net The genes encoding these enzymes, pta and ackA, often form an operon in Gram-negative bacteria like Escherichia coli, while they are located at distant loci in many Gram-positive bacteria. frontiersin.orgasm.org Mutants in this pathway exhibit significant changes in growth and metabolism; for instance, ackA mutants can accumulate acetyl phosphate, while pta mutants cannot produce it from acetyl-CoA. frontiersin.org
Regulation of Bacterial Physiology and Gene Expression by this compound Levels
The intracellular concentration of acetyl phosphate serves as a crucial signal that modulates a wide array of physiological processes and patterns of gene expression in bacteria. sdu.edu.cnnih.gov Fluctuations in AcP levels, often tied to the availability of carbon sources, allow cells to fine-tune their behavior. nih.gov
Key regulatory roles of acetyl phosphate include:
Two-Component System Phosphorylation: Acetyl phosphate can act as a phosphodonor, directly phosphorylating the response regulators of various two-component signal transduction systems. nih.govnih.gov For example, it can phosphorylate OmpR, a regulator controlling the expression of outer membrane porin genes (ompC and ompF) in response to environmental cues. nih.govwiley.com This "cross-talk" allows metabolic status to directly influence the cell's interaction with its environment.
Control of Gene Regulons: AcP levels are known to control entire sets of genes, known as regulons. A notable example is the phosphate (PHO) regulon in E. coli, which governs phosphate uptake. nih.gov The synthesis of acetyl phosphate provides a regulatory link between carbon metabolism and phosphate homeostasis, independent of the primary sensor kinases for this system. nih.gov
Modulation of Motility and Virulence: Elevated levels of acetyl phosphate have been shown to inhibit flagellar synthesis in E. coli. nih.gov In pathogenic bacteria like Salmonella typhimurium, AcP-dependent modification of the virulence-associated transcription factor PhoP alters its activity, demonstrating a direct link between the cell's metabolic state and its pathogenic potential. nih.gov
The table below summarizes some of the physiological processes regulated by acetyl phosphate levels.
| Regulated Process | Organism Example | Effect of Increased Acetyl Phosphate | References |
| Flagellar Synthesis | Escherichia coli | Inhibition of synthesis | nih.gov |
| Phosphate (PHO) Regulon | Escherichia coli | Activation, independent of primary sensors | nih.gov |
| Outer Membrane Porin Expression | Escherichia coli | Phosphorylation of OmpR response regulator | nih.govwiley.com |
| Virulence | Salmonella typhimurium | Modulation of PhoP transcription factor activity | nih.gov |
| Capsule Formation | Various Bacteria | Activation via phosphorylation | nih.gov |
Modulation of Protein Function via this compound-Dependent Acetylation
Beyond its role as a phosphoryl donor, acetyl phosphate is a major contributor to protein Nε-lysine acetylation in bacteria. plos.orgscispace.com This modification occurs through a non-enzymatic mechanism where AcP directly donates its acetyl group to the ε-amino group of a lysine residue. sdu.edu.cnscispace.com This form of acetylation is considered more global than enzyme-catalyzed acetylation and its prevalence is directly linked to intracellular AcP concentrations. nih.govfrontiersin.org
Mass spectrometry-based proteomic studies have revealed that thousands of lysine residues on hundreds of proteins in bacteria like E. coli are acetylated in an AcP-dependent manner. plos.org These modified proteins are involved in nearly every aspect of cellular life.
Impact of AcP-Dependent Acetylation:
Central Metabolism: Key enzymes in central metabolic pathways, such as glycolysis and the TCA cycle, are extensively acetylated. plos.org For example, acetylation of glyceraldehyde-3-phosphate dehydrogenase (GapA) and triosephosphate isomerase (TpiA) can alter their function, suggesting a feedback mechanism where a metabolic intermediate directly modifies the enzymes of that pathway. plos.org
Transcription and Translation: Proteins essential for gene expression, including RNA polymerase and ribosomal proteins, are targets of AcP-dependent acetylation, which can impact their activity. plos.org
Signal Transduction: Acetylation can alter the function of regulatory proteins. In Actinobacteria, AcP-dependent acetylation of the diadenylate cyclase DisA and its repressor DasR disrupts their multimerization, thereby regulating c-di-AMP homeostasis. asm.org In S. typhimurium, acetylation of the transcription factor PhoP at lysine 102 inhibits its phosphorylation and transcriptional activity, affecting virulence. nih.gov
The specificity of this non-enzymatic modification is not random; it is determined by the three-dimensional microenvironment, solvent accessibility, and pKa of the target lysine residue within the protein structure. plos.org
This compound in Mammalian Mitochondrial Metabolism
While long recognized as a key metabolite in prokaryotes, the presence and role of acetyl phosphate in eukaryotes have been largely overlooked for decades. pnas.orgpnas.org Recent technological advances have led to the unexpected discovery of AcP in mammalian mitochondria, opening new questions about its function in eukaryotic cells. pnas.orgnih.gov
Observation and Kinetic Profiling of this compound Formation in Mitochondria
The definitive observation of acetyl phosphate in a mammalian system came from studies using a real-time in-organelle nuclear magnetic resonance (NMR) metabolomics approach. pnas.orgnih.gov This technique allowed for the direct monitoring of metabolic changes within live, functional mitochondria isolated from a human colon cancer cell line (HCT116). pnas.orgfrontiersin.org
When these isolated mitochondria were supplied with ¹³C-labeled pyruvate (B1213749), the formation of acetyl phosphate was clearly detected. pnas.orgfrontiersin.org Key findings from this kinetic profiling include:
Transient Intermediate: The concentration of acetyl phosphate displayed a biphasic kinetic profile—it was produced and then consumed over time. pnas.orgpnas.orgnih.gov This transient nature is characteristic of a metabolic intermediate.
Pyruvate-Dependent Formation: AcP was synthesized from pyruvate, likely as an intermediate of the pyruvate dehydrogenase (PDH) complex. mdpi.com Its accumulation is considered an indicator of mitochondrial activity and, potentially, breakdown. mdpi.com
Interestingly, similar experiments performed on mitochondria from the yeast Saccharomyces cerevisiae did not detect acetyl phosphate, suggesting that its presence or stability may differ across eukaryotic species or that it is too short-lived to be observed in yeast under these conditions. nih.gov
Proposed Role as a Metabolic Intermediate in Eukaryotic Systems
The discovery of acetyl phosphate in human mitochondria suggests its involvement in a previously uncharacterized metabolic pathway. pnas.orgpnas.org Its transient kinetic profile strongly supports its role as an intermediate rather than an end-product. nih.gov While its precise functions are still under investigation, several roles have been proposed based on its chemical properties and the context of its discovery.
Intermediate in Acetate Production: The formation of AcP was observed alongside a steady increase in acetate production, suggesting that AcP may be an intermediate that is subsequently hydrolyzed to acetate. frontiersin.org This is supported by the existence of an acylphosphatase in the human genome capable of hydrolyzing the acyl phosphoester bond. pnas.orgpnas.org
Phosphoryl or Acetyl Donor: Drawing parallels from its function in bacteria, it is hypothesized that mitochondrial acetyl phosphate could serve as a donor for phosphorylation or acetylation reactions within the organelle. pnas.orgpnas.org It might participate in these reactions through an acetyl-CoA intermediate, particularly in the absence of ATP. pnas.org
Link to Cellular Energetics: The formation of AcP from pyruvate positions it at a critical node of energy metabolism. explorationpub.com Its synthesis and degradation could be linked to the regulation of the TCA cycle and oxidative phosphorylation, although the mechanisms remain to be elucidated.
The identification of acetyl phosphate in mammalian mitochondria has revived interest in this high-energy molecule, suggesting that its metabolic significance extends far beyond the bacterial world. pnas.orgpnas.org
Mechanistic Investigations of Acetyl Hydrogen Phosphate Reactions
Hydrolysis Mechanisms of Acetyl Hydrogen Phosphate (B84403)
Acetyl hydrogen phosphate (acetyl phosphate), a high-energy mixed anhydride (B1165640), plays a significant role in various biological and prebiotic chemical processes. Its reactivity and stability are critically governed by its interaction with water, leading to hydrolysis. Understanding the mechanisms and kinetics of this hydrolysis is essential for comprehending its role as a phosphorylating and acetylating agent.
The hydrolysis of acetyl phosphate involves the cleavage of the molecule into acetate (B1210297) and inorganic phosphate. Kinetic studies have revealed that the rate of this process is highly sensitive to environmental conditions. At ambient temperatures (e.g., 20°C) and near-neutral pH, acetyl phosphate is reasonably stable, with approximately 20% hydrolyzing over a 5-hour period. nih.gov However, the rate of hydrolysis increases dramatically with temperature. nih.gov
The solvent environment also plays a crucial role. A decrease in water activity, achieved by adding organic solvents like dimethyl sulfoxide (B87167) (DMSO), leads to a progressive and significant increase in the hydrolysis rate constant. ebi.ac.uk For instance, at 25°C, replacing 70% of the water with DMSO can increase the rate constant for acetyl phosphate hydrolysis by two orders of magnitude. ebi.ac.uk This acceleration is attributed to a decrease in both the activation energy and the entropy of activation. ebi.ac.uk In the presence of high concentrations of sodium perchlorate (B79767) (6.6 M), the rate constants for the hydrolysis of both the monoanion and dianion forms of acetyl phosphate change by less than 30%, indicating a relatively modest effect from high ionic strength alone under those specific conditions. acs.org
Table 1: Effect of Temperature on Acetyl Phosphate Hydrolysis. This table summarizes the extent of acetyl phosphate hydrolysis over time at various temperatures, based on data from studies on its stability. nih.gov
The stability and rate of hydrolysis of acetyl phosphate are modulated by several key environmental factors.
Temperature: As established in kinetic studies, temperature is a dominant factor influencing the hydrolysis rate. The reaction is significantly faster at elevated temperatures, with the half-life of acetyl phosphate decreasing from many hours at 20°C to mere minutes at 60°C. nih.govacs.org
pH: In contrast to temperature, the effect of pH on the hydrolysis rate of acetyl phosphate is minimal across a range from pH 7 to 11. nih.govacs.org Early studies performing hydrolysis under acidic conditions also noted the compound's cleavage. annualreviews.org
Table 2: Summary of Factors Influencing Acetyl Phosphate Hydrolysis. This table outlines the observed effects of temperature, pH, and specific cations on the hydrolysis of acetyl phosphate.
Kinetic Studies of Hydrolysis Rates
Phosphorylation Reaction Mechanisms Catalyzed by this compound
Acetyl phosphate is a potent phosphorylating agent, capable of transferring its phosphate group to various nucleophiles, a process central to its biological and prebiotic significance.
The transfer of the phosphoryl group from acetyl phosphate can proceed via different pathways, primarily dictated by the nature of the attacking nucleophile. Mechanistic studies using isotopically labeled water (H₂¹⁸O) have been pivotal in elucidating these pathways. During the non-enzymatic hydrolysis of acetyl phosphate under slightly acidic conditions, the cleavage occurs at the phosphorus-oxygen (P-O) bond. annualreviews.org This indicates that the water molecule acts as a nucleophile, attacking the phosphorus atom directly. annualreviews.organnualreviews.org
However, in reactions with other types of nucleophiles, the site of attack can change. For instance, in the enzyme-catalyzed reaction forming acetyl-CoA, the thiolate anion of coenzyme A attacks the carbonyl carbon of acetyl phosphate, leading to C-O bond cleavage. asm.org This highlights a crucial mechanistic dichotomy: whether acetyl phosphate acts as a phosphoryl donor (P-O cleavage) or an acetyl donor (C-O cleavage). In some enzymatic contexts, such as with pyruvate (B1213749) oxidase, a radical-based phosphorolysis mechanism has been proposed, where the nucleophilic attack of phosphate occurs on a radical intermediate. clemson.educapes.gov.br
Metal ions can significantly modulate the reactivity of acetyl phosphate in phosphorylation reactions. researchgate.net They can act as catalysts by neutralizing the negative charges on the phosphate groups, bridging the reactants, and properly orienting them for nucleophilic attack. researchgate.netzu.edu.pk
Specifically, the Fe³⁺ ion has been demonstrated to promote the substrate-level phosphorylation of adenosine (B11128) diphosphate (B83284) (ADP) to adenosine triphosphate (ATP) using acetyl phosphate as the phosphodonor. researchgate.net Computational studies suggest that Fe³⁺ achieves this by coordinating with both the β-phosphate of ADP and the phosphate group of acetyl phosphate during the reaction. researchgate.net The addition of other cations, such as Mg²⁺ or Ca²⁺, can then facilitate the release of the Fe³⁺ ion from the newly formed ATP, allowing the iron to participate in subsequent catalytic cycles. researchgate.net Calcium ions have also been noted to catalyze the reaction of acetyl phosphate with certain substrates, such as glycine. ox.ac.uk
The stereochemical course of a phosphoryl transfer reaction provides deep insight into its mechanism. For reactions involving a chiral phosphorus center, the outcome can be either inversion or retention of the stereochemical configuration. Studies on the enzyme acetate kinase, which catalyzes the reversible transfer of a phosphoryl group between ATP and acetate to form acetyl phosphate and ADP, have been particularly informative.
Using ATP that was made chiral at its γ-phosphoryl group by isotopic labeling (¹⁶O, ¹⁷O, ¹⁸O), researchers have demonstrated that the phosphoryl group transfer catalyzed by acetate kinase proceeds with inversion of the configuration at the phosphorus atom. nih.govannualreviews.orgnih.gov This stereochemical outcome is the hallmark of a direct, single-displacement "in-line" mechanism. annualreviews.orgox.ac.uk It strongly suggests that the phosphoryl group is transferred directly from the donor (ATP) to the acceptor (acetate) within the enzyme's ternary complex, without the formation of a covalent phospho-enzyme intermediate. annualreviews.org Such a two-step process involving an intermediate would be expected to result in a net retention of configuration. Therefore, the observed inversion provides clear evidence for a concerted or associative Sₙ2-like pathway for phosphoryl transfer involving acetyl phosphate in this well-studied enzymatic system. annualreviews.orgnih.gov
Role of Metal Ions in Modulating Reactivity
Acetylation Reaction Mechanisms Involving this compound
This compound (AcP), also known as acetyl phosphate, is a high-energy mixed anhydride of acetic acid and phosphoric acid. It serves as a significant biological acetyl donor, capable of transferring its acetyl group to various nucleophiles. The mechanism of this transfer is a subject of detailed investigation, revealing preferences for certain functional groups and a wide scope of potential targets. Protein acetylation, a crucial post-translational modification (PTM), can occur through a nucleophilic acyl substitution reaction where an activated acetyl group from a donor like AcP is transferred to a reactive amino acid residue. nih.gov
Preferential Acetylation of Amino Groups and Hydroxide (B78521) Groups
This compound demonstrates the ability to acetylate a range of functional groups, including amines, thiols, and hydroxyls, through the nucleophilic attack of its carbonyl carbon. plos.orgfrontiersin.org When faced with these different nucleophilic groups, the acyl transfer reaction is generally favored over hydrolysis. plos.org
Research indicates a notable tendency for this compound to acetylate amino groups. For instance, in studies involving the amino acid glycine, AcP preferentially acetylated the amino group, particularly at alkaline pH, a reaction that hinders the formation of polypeptides. nih.gov This reactivity with amino groups is a potential reason why AcP is less commonly used than ATP for catalyzing phosphorylation in modern cellular environments. nih.gov In bacteria, AcP is a major acetyl donor for the non-enzymatic lysine (B10760008) acetylation of numerous proteins. nih.gov This Nε-lysine acetylation involves the transfer of the acetyl group from AcP to the ε-amino group of a lysine residue. plos.org
While there is a clear preference for amino groups, AcP is also capable of acetylating hydroxide groups. frontiersin.orgnih.gov For example, it has been shown to acetylate all four hydroxide groups on ribose, although this occurs in relatively low amounts and at a strongly alkaline pH of 11. nih.gov Studies on the synthesis of oxytocin (B344502) analogues have also involved the acetylation of the tyrosine hydroxyl group using acetic anhydride, a related acetylating agent, providing a model for the reactivity of such functional groups. researchgate.net The competition between the acetylation of amino and hydroxyl groups is a key factor in determining the final product in molecules that contain both functionalities.
Table 1: Reactivity of this compound with Different Functional Groups
| Functional Group | Type of Atom Attacked | Example Substrate | Observations and Conditions | Reference |
|---|---|---|---|---|
| Amino Group (-NH₂) | Nitrogen | Glycine, Protein Lysine Residues | Preferential acetylation observed, especially at alkaline pH. A common non-enzymatic modification in bacteria. | nih.govnih.gov |
| Hydroxide Group (-OH) | Oxygen | Ribose, Tyrosine | Acetylation is possible, though often less favorable than with amino groups. Can occur at strongly alkaline pH. | nih.govresearchgate.net |
| Thiol Group (-SH) | Sulfur | Protein Cysteine Residues | AcP can chemically acetylate thiol groups. | plos.orgfrontiersin.org |
Specificity and Globality of this compound-Dependent Acetylation
The acetylation of proteins by this compound is generally considered a non-enzymatic process. This has led to the view that AcP-dependent acetylation is less specific and more "global" compared to the highly specific reactions catalyzed by enzymes like lysine acetyltransferases (KATs). nih.gov In this context, "global" refers to the potential for widespread, less-discriminate modification of proteins throughout the cell. nih.gov In several bacteria, including E. coli and B. subtilis, AcP is the predominant acetyl donor, contributing to a broad acetylome. frontiersin.org
However, accumulating evidence suggests that even this non-enzymatic process possesses a significant degree of specificity. plos.org Mass spectrometric, crystallographic, and biochemical data indicate that the specificity of AcP-dependent acetylation is determined by several factors related to the target lysine residue, including its accessibility, chemical reactivity, and the three-dimensional microenvironment. plos.org This means that not all accessible lysines are acetylated equally; the local protein structure and chemical environment play a crucial role in directing the modification. Crystallographic studies show that AcP can bind not only in active sites and cofactor binding sites but potentially anywhere a phosphate-binding moiety can be accommodated, further influencing which residues are targeted. plos.org This inherent specificity helps explain how AcP can regulate the function of critical enzymes such as glyceraldehyde-3-phosphate dehydrogenase and RNA polymerase. plos.org
Computational and Theoretical Studies of this compound Reactivity
To gain deeper insight into the reaction mechanisms, energetics, and dynamics of this compound, researchers employ a variety of computational and theoretical methods. These approaches complement experimental findings by providing a molecular-level picture of the chemical processes involved. nih.govfrontiersin.org
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a valuable tool for studying the electronic structure and reactivity of molecules like this compound. nih.govmdpi.com DFT calculations allow for the investigation of reaction pathways, the characterization of stationary points (reactants, products, intermediates, and transition states), and the determination of reaction energy barriers. nih.govmdpi.com
DFT studies have been applied to understand the properties of phosphorylated compounds. For example, calculations on acetyl phosphate have been used to analyze how external interactions, such as hydrogen bonding, affect the P-O bond length and strength, which are critical parameters for its hydrolysis and phosphoryl transfer reactions. By modeling the system in the presence of different molecules (like water or hydrogen fluoride), researchers can probe how the environment influences the stability of AcP and the lability of its scissile P-O bond. Such studies can elucidate whether interactions stabilize or weaken the bond, providing mechanistic clues about its reactivity. While some studies focus directly on AcP, others on related phosphate-catalyzed reactions, such as the racemization of succinimide (B58015) residues catalyzed by a hydrogen phosphate ion, demonstrate the power of DFT to map out complex, multi-step reaction mechanisms. mdpi.com
Analysis of Transition States and Intermediate Complexes
A key strength of computational chemistry is the ability to identify and characterize transient species like transition states (TS) and intermediate complexes (IC) that are difficult or impossible to observe experimentally. acs.org A transition state represents the highest energy point along a reaction coordinate, and its structure reveals the critical bond-forming and bond-breaking events. fu-berlin.de
Using DFT, researchers can perform full geometry optimizations to locate the precise structures of transition states and intermediates for reactions involving phosphate compounds. mdpi.commdpi.com For instance, in a phosphate-catalyzed reaction, calculations can detail the geometry of the reactant complex, the transition state for proton transfer, and the resulting enol intermediate. mdpi.com The analysis often involves examining key interatomic distances and angles to describe the progression of the reaction. mdpi.com By calculating the relative energies of these species, a detailed energy profile for the entire reaction mechanism can be constructed, revealing the activation energy for each step. mdpi.commdpi.com This information is crucial for understanding the kinetics and feasibility of a proposed reaction pathway. acs.org
Insights from Molecular Dynamics and Quantum Chemical Calculations
The integration of quantum mechanics (QM) with molecular mechanics (MM) in hybrid QM/MM methods allows for the study of reactions in complex environments, such as an enzyme's active site. frontiersin.org In these models, the reactive core (e.g., acetyl phosphate and key amino acid residues) is treated with a high-level QM method, while the surrounding protein and solvent are modeled with a more computationally efficient MM force field. frontiersin.org This multiscale approach provides a balance between accuracy and computational feasibility, enabling the simulation of enzymatic reactions and the elucidation of catalytic mechanisms. semanticscholar.orgresearchgate.net Together, quantum chemical calculations and MD simulations provide a comprehensive theoretical framework for investigating the multifaceted reactivity of this compound in both simple solutions and complex biological systems. curtin.edu.auaspbs.com
Table 2: Summary of Computational Methods and Their Applications to Phosphate Chemistry
| Method | Primary Application | Key Insights Provided for Phosphate Systems | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic structure. | Calculation of reaction energy profiles, geometries of transition states and intermediates, and effects of the environment on bond stability. | nih.govmdpi.com |
| Molecular Dynamics (MD) | Simulation of the time-dependent behavior of molecular systems. | Analysis of conformational dynamics, solvent effects, hydrogen bonding networks, and ion association in solution. | chemrxiv.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in large, complex systems like enzymes. | Provides a high-accuracy description of the reactive center while accounting for the influence of the surrounding protein and solvent environment. | frontiersin.org |
Enzymatic Interactions and Regulatory Networks Involving Acetyl Hydrogen Phosphate
Enzyme Substrates and Products Involving Acetyl Hydrogen Phosphate (B84403)
Acetyl phosphate is a key player in the reversible interconversion of acetyl-CoA and acetate (B1210297), a pathway critical for both energy generation and biosynthetic processes. nih.gov This pathway involves the sequential action of two key enzymes: phosphotransacetylase and acetate kinase.
Phosphotransacetylase (Pta), with the enzyme commission (EC) number 2.3.1.8, catalyzes the reversible reaction between acetyl-CoA and inorganic phosphate (Pi) to produce acetyl phosphate and coenzyme A (CoA). google.comuniprot.org
Reaction: Acetyl-CoA + Pi ↔ Acetyl phosphate + CoA uniprot.org
The direction of this reaction is dependent on the metabolic state of the cell. uniprot.org Under conditions of excess carbon, such as in a rich medium, the reaction proceeds towards the formation of acetyl phosphate, allowing the cell to generate ATP from the subsequent reaction and excrete excess carbon as acetate. nih.govuniprot.org Conversely, when acetate is the primary carbon source, Pta works in the reverse direction to synthesize acetyl-CoA, which then enters central metabolic pathways like the tricarboxylic acid (TCA) cycle. uniprot.orgasm.org This reversibility is crucial for metabolic flexibility. nih.gov
Acetate kinase (Ack), with the EC number 2.7.2.1, is the second key enzyme in this pathway. It catalyzes the reversible transfer of a phosphoryl group from acetyl phosphate to adenosine (B11128) diphosphate (B83284) (ADP), yielding acetate and adenosine triphosphate (ATP). nih.govnih.gov
Reaction: Acetyl phosphate + ADP ↔ Acetate + ATP nih.gov
This reaction represents a significant mode of ATP generation through substrate-level phosphorylation, particularly during fermentative growth when oxidative phosphorylation is limited. asm.orgnih.gov The high-energy acyl-phosphate bond in acetyl phosphate drives the synthesis of ATP. tandfonline.com The Ack-catalyzed reaction is thermodynamically favorable for ATP formation. nih.gov The combined action of Pta and Ack provides a direct link between acetyl-CoA metabolism and the cellular energy charge (the ratio of ATP to ADP and AMP). nih.govasm.org This pathway is also utilized in cell-free protein synthesis systems for ATP regeneration. researchgate.netacs.orgnih.gov
| Enzyme | EC Number | Reaction Catalyzed | Metabolic Role |
| Phosphotransacetylase (Pta) | 2.3.1.8 | Acetyl-CoA + Pi ↔ Acetyl phosphate + CoA | Interconversion of acetyl-CoA and acetyl phosphate, linking carbon metabolism to energy pathways. google.comuniprot.org |
| Acetate Kinase (Ack) | 2.7.2.1 | Acetyl phosphate + ADP ↔ Acetate + ATP | ATP generation via substrate-level phosphorylation. nih.govnih.gov |
Phosphotransacetylase Activity and Acetyl-CoA Interconversion
Regulatory Roles of Acetyl Hydrogen Phosphate in Enzyme Activity
Beyond its direct role in metabolism, acetyl phosphate has emerged as a critical signaling molecule that can directly influence protein function and regulate cellular processes through post-translational modifications and interactions with signaling pathways. tandfonline.comnih.gov
Acetyl phosphate can act as a donor of its acetyl group for the non-enzymatic acetylation of proteins, particularly on the ε-amino group of lysine (B10760008) residues. tandfonline.comfrontiersin.org This modification, termed lysine acetylation, is a widespread post-translational modification (PTM) that can alter a protein's function, stability, and interactions. plos.orgbohrium.com
While enzymatic acetylation by lysine acetyltransferases (KATs) using acetyl-CoA is well-documented, AcP-dependent acetylation is a significant non-enzymatic mechanism, especially in bacteria. tandfonline.comfrontiersin.org The accumulation of AcP under certain metabolic conditions can lead to a global increase in protein acetylation. tandfonline.com This non-enzymatic acetylation is considered to be more widespread in bacteria than enzyme-mediated acetylation. tandfonline.com The specificity of this modification is influenced by the local three-dimensional structure and chemical environment of the lysine residue. plos.org
Key Research Findings on AcP-Dependent Acetylation:
In Escherichia coli, a large number of proteins involved in essential processes like translation, transcription, and central metabolism are acetylated in an AcP-dependent manner. plos.org
AcP can bind to protein active sites and cofactor binding sites, leading to the acetylation of key lysine residues. plos.org
This modification can impact the activity of critical enzymes. For example, the acetylation of specific lysine residues in glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase has been shown to potentially alter their function. plos.org
Acetyl phosphate can also act as a phosphoryl group donor, directly influencing signal transduction pathways, most notably two-component systems (TCSs) in bacteria. tandfonline.comnih.gov A typical TCS consists of a sensor histidine kinase and a cognate response regulator. nih.gov AcP has been shown to be capable of directly phosphorylating a subset of response regulators, thereby bypassing the need for the sensor kinase under certain conditions. tandfonline.comnih.gov
This ability to "crosstalk" with TCSs allows AcP to act as a global signal of the cell's metabolic state, linking nutritional status to the regulation of diverse cellular processes such as motility, biofilm formation, and virulence. nih.govnih.gov For instance, in E. coli, the influence of AcP on capsular biosynthesis and flagellar biogenesis is dependent on the Rcs phosphorelay system, a complex TCS. nih.gov
| Regulatory Mechanism | Target Molecule | Consequence |
| Lysine Acetylation | Proteins (ε-amino group of lysine) | Alters protein function, stability, and interactions. plos.orgnih.gov |
| Phosphorylation | Response Regulators (of Two-Component Systems) | Modulates activity of signal transduction pathways, linking metabolism to cellular responses. tandfonline.comnih.gov |
Through mechanisms like lysine acetylation, acetyl phosphate can directly impact the activity of enzymes in central metabolic pathways, including glycolysis and the TCA cycle. plos.org These pathways are fundamental for energy production and the generation of biosynthetic precursors. basicmedicalkey.comwikipedia.org
Glycolysis: Enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and triosephosphate isomerase (TPI) have been identified as targets for AcP-dependent acetylation. plos.org Acetylation of key lysine residues within these enzymes could modulate their catalytic activity, thereby influencing the glycolytic flux. plos.org
TCA Cycle: The TCA cycle is a central hub for the oxidation of acetyl-CoA to generate ATP and reducing equivalents. nih.govcreative-proteomics.com While direct evidence for the regulation of all TCA cycle enzymes by AcP is still emerging, the potential for acetylation to alter the function of these enzymes is significant. Given that acetyl-CoA, the entry point into the TCA cycle, is directly linked to AcP metabolism, it is plausible that AcP levels could indirectly or directly influence the cycle's activity. asm.orgbritannica.com
The regulation of these core metabolic pathways by a metabolite like AcP highlights a sophisticated feedback mechanism where the cell can adjust its energy and carbon metabolism in response to its internal metabolic state.
Impact on Signal Transduction Pathways
Structural Biology of this compound-Interacting Enzymes
The biological functions and regulatory roles of this compound are intrinsically linked to its interactions with a variety of enzymes. Understanding the three-dimensional structures of these enzymes provides critical insights into the molecular mechanisms of substrate recognition, catalysis, and regulation. Crystallographic and structural studies have elucidated the architectures of several key enzymes that bind this compound, revealing common structural motifs as well as unique adaptations for their specific catalytic functions. nih.govnih.govresearchgate.net
Enzymes such as acetate kinase, phosphotransacetylase, and acylphosphatase have been structurally characterized, often in complex with substrates or substrate analogs. nih.govnih.govebi.ac.uk These studies reveal that many of these enzymes feature active sites located within clefts between distinct protein domains. researchgate.netmdpi.com The binding of this compound and its co-substrates frequently induces significant conformational changes, a common theme in enzyme catalysis that facilitates substrate alignment and transition state stabilization. mdpi.comasm.orgsquarespace.com
Ligand Binding Site Characterization and Conformational Changes
The binding of this compound to an enzyme's active site is a highly specific process governed by the three-dimensional arrangement of amino acid residues. This interaction can trigger significant conformational shifts in the enzyme's structure, which are often essential for catalysis.
In many enzymes that interact with this compound, the ligand-binding site is a well-defined pocket or cleft. For instance, in phosphotransacetylase (Pta) from Bacillus subtilis and Methanosarcina thermophila, the active site is located in a prominent cleft that separates the enzyme's two domains. researchgate.net Crystallographic studies show that acetyl phosphate binds within this cleft, surrounded by highly conserved residues. researchgate.net Similarly, acetate kinase (AckA) from M. thermophila, a member of the ASKHA (acetate and sugar kinases/Hsc70/actin) superfamily, possesses an active site cleft formed by two subdomains that house the ATP binding pocket. nih.govmdpi.com
The binding of ligands often induces substantial conformational changes. This phenomenon, known as induced fit, can enhance catalytic efficiency and specificity. squarespace.com For members of the ASKHA superfamily like acetate kinase, ligand binding is known to cause domain closure, which may bring catalytic residues into the correct proximity to interact with the substrates. mdpi.com In the case of phosphotransacetylase, different conformations observed in crystal structures suggest that domain movements play a crucial role in altering the geometry of the active site to facilitate the catalytic reaction. nih.govasm.org These movements can be quite large; enzymes in the acyl-CoA synthetase family, which also utilize an adenylation step, are hypothesized to undergo a significant "domain alternation" to catalyze their two-step reactions. nih.gov This use of substrate binding energy to drive conformational changes allows the enzyme to form a caged complex, providing strong stabilization for the reaction's transition state. acs.org
Beyond enzymatic catalysis, crystallographic evidence shows that this compound can also bind non-enzymatically to various proteins. plos.org It can occupy active sites and cofactor binding sites, or potentially any site that accommodates a phosphate moiety, leading to the non-enzymatic acetylation of lysine residues, which can alter protein function. plos.org
Table 1: Conformational Changes in this compound-Interacting Enzymes
| Enzyme | Organism | Conformational Change | Consequence of Change | Reference |
|---|---|---|---|---|
| Acetate Kinase (AckA) | Methanosarcina thermophila | Domain closure upon ligand binding. | Brings catalytic residues into proximity with substrates. | mdpi.com |
| Phosphotransacetylase (Pta) | Methanosarcina thermophila | Domain movements alter active site cleft geometry. | Contributes to the catalytic mechanism. | nih.govasm.org |
| Acyl-CoA Synthetases | Various | "Domain Alternation" (large-scale domain rearrangement). | Facilitates the two-step adenylation and thioesterification reactions. | nih.gov |
Identification of Catalytic Residues and Their Roles
Site-directed mutagenesis combined with structural and kinetic analyses has been instrumental in identifying the key amino acid residues responsible for catalysis in this compound-interacting enzymes. These residues participate directly in substrate binding, orientation, and the chemical transformations of the catalytic cycle.
In acetate kinase (AckA) from Methanosarcina thermophila, several conserved arginine and histidine residues within the active site are crucial for binding acetyl phosphate and its co-substrates. nih.gov Structural analysis suggests that Arginine-91, Histidine-123, and Histidine-180 are involved in binding the phosphate group of acetyl phosphate, while Arginine-241 is implicated in binding the acetate portion of the substrate. nih.gov Mutagenesis studies have confirmed the essential roles of Arg-91 and Arg-241 in substrate binding. nih.gov The proposed mechanism involves a direct, in-line attack by the acetate substrate on the gamma-phosphate of ATP, with residues like His-180, Arg-241, and Arg-91 helping to stabilize the resulting transition state. ebi.ac.uk Other residues within the ATPase domain, such as Asn-211, Gly-239, and Gly-331, have also been shown to be critical for catalysis. mdpi.com
Table 2: Key Catalytic Residues in Acetate Kinase (M. thermophila)
| Residue | Location/Motif | Proposed Role | Reference |
|---|---|---|---|
| Arginine-91 | Active Site | Binds the phosphate moiety of acetyl phosphate; stabilizes the transition state. | nih.govebi.ac.uk |
| Histidine-123 | Active Site | Binds the phosphate moiety of acetyl phosphate. | nih.gov |
| Histidine-180 | Active Site | Stabilizes the transition state. | nih.govebi.ac.uk |
| Arginine-241 | Active Site | Binds acetate; stabilizes the transition state. | nih.govebi.ac.uk |
| Asn-211, Gly-239, Gly-331 | ATPase Domain | Greatly reduce catalysis when altered; play key roles in nucleotide triphosphate selection and utilization. | mdpi.com |
For phosphotransacetylase (Pta) , which catalyzes the reversible reaction between acetyl phosphate and coenzyme A (CoA), structural and kinetic studies on the enzyme from M. thermophila have identified a catalytic triad (B1167595) of residues. nih.govasm.org The reaction is hypothesized to begin with the abstraction of a proton from the thiol group of CoA by the adjacent and invariant Aspartate-316, which acts as a general base. nih.govasm.org This generates a reactive thiolate anion that performs a nucleophilic attack on the carbonyl carbon of acetyl phosphate. nih.govasm.org Arginine-310 is proposed to bind and correctly orient acetyl phosphate for this attack. nih.govasm.org The resulting negatively charged tetrahedral intermediate is stabilized by a hydrogen bond from the side chain of Serine-309. nih.govasm.org
Table 3: Key Catalytic Residues in Phosphotransacetylase (M. thermophila)
| Residue | Location/Motif | Proposed Role | Reference |
|---|---|---|---|
| Serine-309 | Active Site | Stabilizes the negatively charged transition state via hydrogen bond donation. | nih.govasm.org |
| Arginine-310 | Active Site | Binds and orients acetyl phosphate for nucleophilic attack. | nih.govasm.org |
| Aspartate-316 | Active Site | Acts as a general base, abstracting a proton from the thiol of Coenzyme A. | nih.govasm.org |
In the case of acylphosphatase , a small enzyme that hydrolyzes acylphosphates, a proposed mechanism suggests that Arginine-23 binds the phosphate moiety and helps stabilize reaction intermediates. ebi.ac.uk Asparagine-41 is thought to be essential for catalysis by polarizing and orienting the attacking water molecule. ebi.ac.uk
Acetyl Hydrogen Phosphate in Prebiotic Chemistry and the Origin of Life
Abiotic Synthesis of Acetyl Hydrogen Phosphate (B84403) under Early Earth Conditions
Acetyl hydrogen phosphate, also known as acetyl phosphate (AcP), is a high-energy phosphate compound that has garnered significant attention in origin-of-life research. Its potential for abiotic synthesis under conditions mimicking the early Earth provides a plausible route for the emergence of a key metabolic intermediate before the advent of complex enzymes.
Research has demonstrated that acetyl phosphate can be synthesized abiotically in aqueous environments from simple, prebiotically plausible precursors. frontiersin.orgfrontiersin.org The most notable precursor is thioacetate (B1230152) (CH₃COSH), a thiocarboxylic acid even simpler than the thioesters often cited in "thioester world" hypotheses. plos.org Experiments show that AcP can be formed within minutes from thioacetate in water under ambient conditions. researchgate.netwikipedia.org In contrast, the phosphorolysis of methyl thioacetate (CH₃COSCH₃), another proposed prebiotic thioester, did not yield any detectable AcP under similar conditions. nih.gov
The synthesis from thioacetate is influenced by several environmental factors, including pH, temperature, and the presence of divalent cations. nih.gov Studies have shown that yields of up to 2% can be achieved within one to two hours. nih.gov Under mildly acidic conditions (pH 6) and cooler temperatures (20°C), the presence of equimolar mixtures of calcium (Ca²⁺) and magnesium (Mg²⁺) ions promoted the synthesis of AcP. nih.gov However, under more alkaline conditions (pH 8), these same ions tended to lower the yield, partly because calcium ions can precipitate phosphate as apatite, reducing its availability for the reaction. nih.gov No AcP formation was observed at a highly alkaline pH of 11. nih.gov
| Precursor | Conditions | Key Findings | Reference |
|---|---|---|---|
| Thioacetate (CH₃COSH) | Aqueous solution, 20°C and 50°C, pH 6-8 | Yields up to 2% within 1-2 hours. Synthesis is dependent on pH, temperature, and ion concentration. | nih.gov |
| Thioacetate (CH₃COSH) | pH 6, 20°C | Equimolar Ca²⁺ and Mg²⁺ ions promoted synthesis compared to no ions. | nih.gov |
| Thioacetate (CH₃COSH) | pH 8, 50°C | Ca²⁺ and Mg²⁺ ions lowered AcP synthesis due to phosphate precipitation. | nih.gov |
| Methyl Thioacetate (CH₃COSCH₃) | Aqueous solution with 20 mM Na₂HPO₄ | No detectable acetyl phosphate was formed. | nih.gov |
The conditions under which acetyl phosphate can be formed align well with environments postulated to exist on the early Earth, particularly hydrothermal systems. frontiersin.org Mild alkaline hydrothermal vents are considered plausible settings for the origin of life, as they could have provided sustained geochemical gradients, catalytic minerals, and key reactants like H₂ and CO₂. nih.govhhu.defrontiersin.org Research has specifically shown that AcP can be formed readily under ambient or mild hydrothermal conditions (20-60°C), lending support to its role in a protometabolism situated in such an environment. nih.govd-nb.info These systems could have facilitated the synthesis of AcP precursors and provided the necessary aqueous environment for the subsequent phosphorolysis to occur. hhu.de
In addition to geothermal activity, solar energy in the form of ultraviolet (UV) light represents another viable energy source for prebiotic synthesis. nih.govmdpi.com It has been demonstrated that the biochemically essential acetyl phosphate can be formed photochemically through the oxidation of thioacetic acid. nih.govmdpi.com In some experiments, the yield of this photochemical reaction was enhanced by the presence of uracil (B121893) and borax. mdpi.com This dual possibility of synthesis via both hydrothermal and photochemical pathways strengthens the case for the availability of acetyl phosphate on the prebiotic Earth.
Formation from Putative Prebiotic Precursors (e.g., Thioacetate)
Postulated Role as a Primordial Energy Currency
Before the evolution of the complex enzymatic machinery required to synthesize adenosine (B11128) triphosphate (ATP), simpler molecules likely fulfilled the role of energy currency to drive metabolic reactions. Acetyl phosphate is a primary candidate for such a primordial energy shuttle due to its high-energy acyl phosphate bond and its central position in modern microbial metabolism. frontiersin.orgfrontiersin.orgresearchgate.net
Acetyl phosphate is uniquely positioned as a molecular bridge between thioester-based and phosphate-based metabolism. nih.govnih.gov In many modern bacteria and archaea, AcP serves as the critical intermediate linking acetyl-CoA (a thioester) to the synthesis of ATP via substrate-level phosphorylation. nih.govnih.gov This has led to the hypothesis that AcP is a relic of a "thioester world," a postulated early stage of metabolism where thioesters were central. frontiersin.orgfrontiersin.org In this scenario, AcP would have provided the crucial evolutionary link from a metabolism based on thioesters and iron-sulfur minerals to the modern phosphate-based bioenergetic systems. frontiersin.orgfrontiersin.org
Furthermore, AcP is a key component of the Wood-Ljungdahl pathway, which is considered by many to be the most ancient carbon fixation pathway. frontiersin.orgfrontiersin.orghhu.de Its role in this ancient pathway, which reduces CO₂ to form acetyl-CoA, underscores its potential significance in primordial energy coupling and the origin of core metabolic networks. frontiersin.orghhu.de
While acetyl phosphate is a strong candidate, it is not the only molecule proposed as a prebiotic phosphorylating agent. Inorganic pyrophosphate (PPi) and polyphosphates (long chains of phosphate residues) have also been considered. frontiersin.orgresearchgate.netfrontiersin.org These compounds are involved in the energy metabolism of extant organisms and could have formed abiotically. frontiersin.orgfrontiersin.org
However, a key difference lies in their reactivity. Acetyl phosphate possesses a high standard free energy of hydrolysis (ΔG°' ≈ -43 kJ mol⁻¹), making it a potent phosphorylating agent. nih.gov In contrast, pyrophosphate and polyphosphates are kinetically more stable and less reactive, especially in the absence of the enzymatic catalysts that modern life uses. nih.gov This limited reactivity could have made them less effective as general energy currency in a prebiotic context. nih.gov Despite this, it is plausible that all three—acetyl phosphate, pyrophosphate, and polyphosphates—played roles in early bioenergetics, perhaps in different niches or at different stages of metabolic evolution. frontiersin.orgfrontiersin.org
Interplay with Thioester Metabolism in Proto-Metabolic Pathways
Phosphorylation of Primordial Biomolecules by this compound
A crucial test for any proposed primordial energy currency is its ability to phosphorylate other biologically relevant molecules, thereby activating them for further reactions. Acetyl phosphate has been shown to be effective in this regard, capable of driving phosphorylation reactions in water under plausible prebiotic conditions. frontiersin.orgnih.gov
Research has demonstrated that AcP can phosphorylate key precursors of modern biomolecules. nih.gov This includes the phosphorylation of the sugar ribose to form ribose-5-phosphate (B1218738) and the phosphorylation of the nucleoside adenosine to form adenosine monophosphate (AMP). researchgate.netnih.govnih.gov The yield for ribose-5-phosphate synthesis was modest (~2%), but the reaction was rapid. nih.gov
Most significantly, acetyl phosphate can phosphorylate adenosine diphosphate (B83284) (ADP) to generate ATP, the universal energy currency of all modern life. nih.gov This reaction proceeds at moderate yields (approaching 20%) in aqueous solution, particularly in the presence of ferric iron (Fe³⁺) ions, which were likely available on the early Earth. plos.orgnih.gov Strikingly, this catalytic effect appears to be highly specific; AcP did not effectively phosphorylate other nucleoside diphosphates (like GDP, CDP, or UDP) under the same conditions, suggesting a fundamental chemical reason for the selection of ATP as the universal energy currency. plos.orgnih.gov
Despite its success in phosphorylating monomers, studies indicate that acetyl phosphate does not promote the polymerization of these activated molecules into macromolecules like polypeptides or RNA in free solution. frontiersin.orgresearchgate.netnih.gov For instance, when reacting with the amino acid glycine, AcP preferentially acetylated the amino group rather than facilitating peptide bond formation. researchgate.netnih.gov This suggests that AcP's primary role was likely in activating monomers and driving the origins of metabolism, preceding the emergence of genetically encoded polymer catalysts like enzymes or ribozymes. nih.gov
Phosphorylation of Nucleotide Precursors (e.g., Ribose, Adenosine)
This compound has been shown to be an effective agent for the phosphorylation of essential nucleotide precursors in aqueous environments, a critical step for the origin of metabolism and informational polymers. plos.orgplos.org Studies demonstrate that AcP can phosphorylate various biologically significant substrates, including the sugar ribose and the nucleoside adenosine. researchgate.netnih.gov
Furthermore, AcP is capable of phosphorylating adenosine diphosphate (ADP) to generate adenosine triphosphate (ATP), the universal energy currency of modern life. plos.orgplos.orgnih.gov This reaction is particularly efficient in the presence of ferric ions (Fe³⁺), achieving yields of approximately 15-20% in water. plos.orgplos.org This Fe³⁺-catalyzed phosphorylation of ADP by AcP is notably specific; other prebiotically relevant metal ions and minerals were not as effective, and AcP did not successfully phosphorylate other nucleoside diphosphates like GDP, CDP, or UDP under similar conditions. plos.orgnih.gov This specificity suggests a fundamental chemical reason for the selection of ATP as the primary energy carrier in biology, rooted in prebiotic chemistry. plos.orgnih.gov
Table 1: Phosphorylation of Nucleotide Precursors by this compound (AcP)
| Substrate | Product | Catalyst/Conditions | Yield | Source(s) |
| D-Ribose | Ribose-5-Phosphate (R5P) | Aqueous solution, various pH levels (7, 9, 11), 20°C & 50°C | ~2% | researchgate.net, nih.gov, nih.gov |
| Adenosine | Adenosine Monophosphate (AMP) | Aqueous solution, various pH levels (7, 9, 11), 20°C & 50°C | ~2% | researchgate.net, nih.gov, nih.gov |
| Adenosine Diphosphate (ADP) | Adenosine Triphosphate (ATP) | Aqueous solution, Fe³⁺ ions | ~15-20% | plos.org, nih.gov, plos.org |
Limitations of this compound in Macromolecular Polymerization
Despite its capacity to phosphorylate small molecules, research indicates that this compound is unable to effectively promote the polymerization of biomolecules into macromolecules such as polypeptides or nucleic acids in aqueous solutions. researchgate.netfrontiersin.orgnih.gov This limitation suggests that while AcP could have played a role in activating monomers for a primitive metabolism, it was unlikely to have been the driving force behind the formation of the first enzymes or informational polymers. researchgate.netnih.gov
Experiments have shown that in the presence of amino acids like glycine, AcP does not facilitate the formation of peptide bonds. researchgate.netnih.gov Instead, it preferentially acetylates the amino group of the amino acid, particularly at alkaline pH. nih.govnih.gov This acetylation reaction effectively caps (B75204) the amino acid, hindering its ability to form the long chains characteristic of polypeptides. researchgate.netnih.gov
Similarly, AcP failed to promote the polymerization of activated nucleotides like adenosine monophosphate (AMP) into RNA-like chains in aqueous solution. researchgate.netnih.gov While AMP monomers were observed to form small, non-covalent stacks of up to seven units, no phosphodiester bond formation occurred in the presence of AcP. researchgate.netnih.gov Additionally, in studies examining the prebiotic synthesis of sugars via the formose reaction, AcP did not direct the reaction towards pentose (B10789219) sugars through the phosphorylation of intermediates as hypothesized. Instead, it halted the reaction by precipitating calcium ions as phosphate minerals. This inability to drive condensation reactions in water is a significant constraint on its potential role in the emergence of macromolecular complexity. frontiersin.org
Analytical Methodologies for Acetyl Hydrogen Phosphate Research
Spectroscopic Techniques for Detection and Quantification
Spectroscopic methods are fundamental tools for identifying and quantifying acetyl phosphate (B84403), providing detailed structural information and enabling real-time monitoring within complex biological matrices.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the analysis of metabolites directly in biological samples. nih.gov It offers excellent reproducibility and the unique ability to identify unknown compounds and trace metabolic pathways using isotope labeling. nih.govspringernature.com In the context of acetyl phosphate research, NMR, particularly heteronuclear 2D NMR spectroscopy, has been instrumental. nih.gov For instance, the methyl protons of acetyl phosphate can be observed in 1H NMR spectra, and its transformation can be monitored over time. tandfonline.com Studies often employ 13C-labeled precursors, like 13C3-pyruvate, to trace the formation of 13C-acetyl phosphate, allowing for unambiguous identification and quantification against a background of other metabolites. pnas.orgnih.gov This approach provides absolute concentrations of numerous metabolites in a single analysis. uw.edu
A significant advancement in metabolomics is the development of real-time in-organelle NMR, which allows for the direct monitoring of metabolic processes within isolated, live organelles. pnas.org This method has been successfully applied to study human mitochondria, revealing the formation of acetyl phosphate from pyruvate (B1213749). pnas.orgpnas.org By using heteronuclear 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) on live mitochondria incubated with 13C3-pyruvate, researchers can track the appearance and biphasic kinetics of acetyl phosphate in real time, suggesting its role as a metabolic intermediate. nih.govpnas.org This approach offers much higher sensitivity and less signal overlap than conventional methods, enabling the estimation of enzyme activities, such as pyruvate dehydrogenase (PDH), independent of competing cytosolic pathways. pnas.orgpnas.org
| Technique | Key Finding/Parameter | Observed Chemical Shift/Value | Source |
|---|---|---|---|
| 2D HSQC | 1H-13C correlation for methyl group | 1H = 2.09 ppm, 13C = 24.96 ppm | pnas.orgpnas.org |
| 2D HMBC | 1H-13C correlation for carbonyl group | 1H = 2.09 ppm, 13C = 175.2 ppm | pnas.org |
| High-Resolution 2D HSQC | Carbon-Carbon J-splitting (JC-CO) | 57 Hz | pnas.orgpnas.org |
| 1H NMR (in DMSO) | Methyl protons (doublet due to P-coupling) | 1.94 ppm (JH,P = 1.7 Hz) | tandfonline.com |
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the detection and quantification of acetyl phosphate. pnas.orgplos.org This method is crucial for confirming the identity of acetyl phosphate detected by other means, such as NMR. pnas.org In a typical LC-MS/MS analysis, acetyl phosphate is identified by monitoring specific parent ion to fragment ion transitions in multiple reaction monitoring (MRM) mode. pnas.orgpnas.org For instance, the transition of m/z 139 to m/z 79 is characteristic of 12C-acetyl phosphate in negative-ion detection mode. pnas.orgpnas.org The use of 13C-labeled precursors allows researchers to track the formation of labeled acetyl phosphate (e.g., 13C2-acetyl phosphate), which shows a corresponding mass shift (m/z 141 to m/z 79), providing definitive proof of its synthesis within a specific pathway. pnas.orgpnas.org
| Compound | Technique | Ion Detection Mode | MRM Transition (Parent > Fragment) | Source |
|---|---|---|---|---|
| 12C-Acetyl Phosphate | LC-MS/MS | Negative | 139 > 79 m/z | pnas.orgpnas.org |
| 13C2-Acetyl Phosphate | LC-MS/MS | Negative | 141 > 79 m/z | pnas.orgpnas.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics Studies
Chromatographic Separation Techniques
Chromatography is essential for the separation of acetyl phosphate from complex biological mixtures prior to analysis and for assessing its purity. google.com High-Performance Liquid Chromatography (HPLC) is widely used, often employing reversed-phase C18 columns to separate acetyl phosphate from related compounds like coenzyme A (CoA) and acetyl-CoA. plos.orgmdpi.com Another method involves two-dimensional thin-layer chromatography (2D-TLC), which has been optimized to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules. nih.gov For preparative purposes or specific analytical challenges, techniques such as ion-exchange chromatography on columns like Mono Q have been utilized to purify enzymes involved in acetyl phosphate metabolism, which implicitly requires the separation and analysis of acetyl phosphate itself. uni-konstanz.de
Enzyme-Based Assays for Acetyl Hydrogen Phosphate Quantification and Purity Assessment
Enzyme-based assays offer a highly specific and sensitive means of quantifying acetyl phosphate. nih.gov These assays typically rely on enzymes that use acetyl phosphate as a substrate, coupling its consumption to a detectable signal.
Several enzymatic approaches exist:
Acetate (B1210297) Kinase-Coupled Assays : Acetate kinase catalyzes the reversible reaction between acetate and ATP to form acetyl phosphate and ADP. nih.gov In the direction of acetate formation, the consumption of acetyl phosphate can be measured. One method involves stopping the enzymatic reaction and then quantifying the remaining acetyl phosphate by converting it into a ferric hydroxamate complex, which can be measured spectrophotometrically. jove.comnih.gov
Phosphotransacetylase (Pta)-Coupled Assays : Pta catalyzes the reaction of acetyl phosphate with CoA to produce acetyl-CoA. The formation of the thioester bond in acetyl-CoA can be monitored continuously by spectrophotometry at 233 nm. This method can also be used to confirm the identity of a peak in an HPLC chromatogram; treatment of a sample extract with Pta and acetyl phosphate will cause the CoA peak to disappear and the acetyl-CoA peak to increase. plos.org
Phosphate Release Assays : A continuous assay has been developed that measures the inorganic phosphate (Pi) released from the hydroxylaminolysis of acetyl phosphate. nih.gov The released Pi is quantified using a purine (B94841) nucleoside phosphorylase (PNP)-based system, where PNP uses the Pi to convert a substrate (MESG) into a product with a different absorbance maximum (360 nm). nih.gov This provides a sensitive, continuous spectrophotometric measurement of the acetate kinase reaction. nih.gov
| Primary Enzyme | Principle | Detection Method | Source |
|---|---|---|---|
| Acetate Kinase | Measures consumption of acetyl-P by converting remaining substrate to a ferric hydroxamate complex. | Spectrophotometry (colorimetric) | jove.comnih.gov |
| Phosphotransacetylase (Pta) | Measures formation of acetyl-CoA from acetyl-P and CoA. | Spectrophotometry (absorbance at 233 nm) | |
| Acetate Kinase / Purine Nucleoside Phosphorylase (PNP) | Measures inorganic phosphate released from the hydroxylaminolysis of acetyl-P. | Spectrophotometry (absorbance at 360 nm) | nih.gov |
Future Directions and Emerging Research Areas
Integrated Omics Approaches for Understanding Acetyl Hydrogen Phosphate's Systemic Roles
For instance, combining proteomics with acetylomics (a specialized proteomic approach to identify acetylated proteins) can reveal the direct targets of AcP-dependent non-enzymatic acetylation. plos.orgfrontiersin.org This allows for the identification of proteins whose function, stability, or localization is altered by this post-translational modification. frontiersin.org When layered with transcriptomics, this data can distinguish between direct regulation at the protein level and indirect effects stemming from AcP's influence on transcription factors. nih.govresearchgate.net Adding metabolomics to this integrated approach provides a direct measure of the metabolic state, linking changes in nutrient availability to the concentration of acetyl phosphate (B84403) and the subsequent regulatory consequences. nih.gov
Such integrative strategies have been proposed to delineate the functions of distinct subcellular pools of acetyl-CoA, the precursor to acetyl phosphate, and to understand complex cellular processes like macrophage polarization. nih.govnih.gov These approaches are crucial for moving beyond a linear understanding of metabolic pathways and toward a network-level appreciation of how acetyl phosphate integrates metabolic status with global regulatory circuits, including stress responses and cellular differentiation. mdpi.comcd-genomics.com
Advanced Computational Modeling for Complex Reaction Systems and Biological Interactions
The reactivity and interactions of acetyl phosphate present significant challenges for experimental analysis alone. Advanced computational modeling has emerged as a powerful tool to dissect the chemical intricacies of acetyl phosphate at an atomic level. acs.org Quantum chemical (QC) calculations and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are being employed to investigate the mechanisms of reactions involving acetyl phosphate, such as phosphoryl transfer and hydrolysis. rsc.orgrsc.org
These computational studies provide detailed insights into reaction energy landscapes, helping to distinguish between different potential mechanistic pathways, such as associative versus dissociative or substrate-assisted versus solvent-assisted mechanisms. rsc.orgresearchgate.net For example, detailed quantum chemical calculations have been used to study the hydrolysis of acetyl phosphate, suggesting that a solvent-assisted pathway is energetically favored over a substrate-assisted one. rsc.org Modeling these reactions is non-trivial due to the high negative charge of phosphate esters and the polarizability of the phosphorus atom, which necessitates high-level theoretical approaches and sophisticated solvent models to achieve reliable results. rsc.orgresearchgate.net
Furthermore, computational methods like molecular docking and molecular dynamics simulations can predict how acetyl phosphate binds to proteins. plos.orgd-nb.info These models can identify potential binding sites, including enzyme active sites and allosteric sites, providing hypotheses for experimental validation. plos.org As computational power and algorithmic accuracy continue to improve, these in silico approaches will be instrumental in predicting the biological consequences of AcP-protein interactions and in designing novel enzymes for biotechnological applications. acs.org
Exploration of this compound's Role in Specific Microbial Pathogenesis Mechanisms
Acetyl phosphate is increasingly recognized as a key link between the metabolic state of a bacterium and its virulence. nih.govnih.gov Research is now focused on dissecting the specific molecular mechanisms by which acetyl phosphate modulates the pathogenic capabilities of various microbes. A primary mechanism is the non-enzymatic acetylation of key virulence-related proteins by acetyl phosphate, which acts as a potent acetyl donor. researchgate.netfrontiersin.org
A prominent example is the regulation of the PhoP/PhoQ two-component system, a critical virulence regulator in bacteria like Salmonella typhimurium. nih.gov Studies have shown that acetyl phosphate can directly acetylate a specific lysine (B10760008) residue on the PhoP transcription factor. nih.govnih.gov This acetylation inhibits the subsequent phosphorylation of PhoP, thereby altering its DNA-binding activity and downregulating the expression of virulence genes. nih.gov This creates a direct feedback loop where the central metabolic state, reflected by AcP levels, fine-tunes the expression of factors required for infection.
Similar roles for acetyl phosphate in modulating virulence are being explored in other pathogens. In Neisseria gonorrhoeae, the concentration of acetyl phosphate has been shown to affect the expression of virulence factors and the bacterium's metabolism. researchgate.net In Actinobacteria, AcP-dependent acetylation has been found to regulate c-di-AMP homeostasis, a signaling pathway linked to virulence. asm.org Future research will likely uncover a broader range of virulence factors and regulatory systems across different pathogens that are controlled by AcP-dependent modifications, highlighting it as a potential target for novel anti-infective strategies.
Development of Novel Biotechnological Applications Utilizing this compound Dependent Pathways
The unique chemical properties and central metabolic position of acetyl phosphate make it and its associated pathways attractive targets for metabolic engineering and biotechnology. frontiersin.orgacs.org A significant area of development is the construction of synthetic metabolic pathways for the production of valuable chemicals. d-nb.info For example, a "Synthetic Acetyl-CoA" (SACA) pathway has been designed that uses a repurposed phosphoketolase to convert glycolaldehyde (B1209225) into acetyl phosphate, which is then converted to acetyl-CoA. d-nb.info This pathway represents a short, efficient route for producing acetyl-CoA-derived chemicals from one-carbon feedstocks like formaldehyde. d-nb.info
Phosphoketolase pathways, which universally produce acetyl phosphate, are being engineered to efficiently convert a wide range of carbon sources into acetyl-CoA, a central precursor for countless bioproducts. nih.gov This involves discovering and engineering novel phosphoketolases with desired substrate specificities and catalytic efficiencies. nih.gov
Furthermore, acetyl phosphate is a widely used reagent in cell-free biotechnology for in situ ATP regeneration. acs.org Its high phosphoryl group transfer potential allows it to phosphorylate ADP to ATP, catalyzed by acetate (B1210297) kinase. This system is crucial for powering energy-intensive biocatalytic processes in cell-free environments. acs.org Ongoing research focuses on improving the synthesis of high-purity acetyl phosphate salts for these applications and engineering more robust enzyme systems for cofactor regeneration. acs.orgbohrium.com The role of acetyl phosphate in controlling developmental switches and antibiotic production in organisms like Streptomyces also presents opportunities for manipulating these pathways to enhance the production of bioactive molecules. oup.com
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing acetyl hydrogen phosphate (AcP) in prebiotic simulation studies?
- Methodological Answer : AcP synthesis is highly dependent on pH, temperature, and ionic composition. Under mildly acidic conditions (pH 6) and 20°C, equimolar Ca²⁺ and Mg²⁺ ions enhance yields (~2% from thioacetate precursors). However, Mg²⁺ alone doubles yields at neutral pH by reducing phosphate precipitation. Avoid alkaline conditions (pH ≥11), as phosphate availability drops due to apatite formation .
Q. How can researchers quantify this compound in complex biochemical mixtures?
- Methodological Answer : Fluorometric assays (e.g., modified DHAP kits) or NMR spectroscopy are recommended. For fluorometry, ensure samples are deproteinized and diluted to avoid interference. For NMR, track characteristic peaks (e.g., 3.7 ppm for AcP derivatives) while controlling pH to prevent signal splitting. Cross-validate with enzymatic methods using phosphate acetyltransferase .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer : AcP hydrolyzes rapidly in aqueous solutions. Stabilize by storing at -20°C in anhydrous solvents (e.g., DMSO) or lyophilized forms. Include chelators (EDTA) to mitigate metal ion-catalyzed degradation. For short-term use, maintain pH 6–7 and avoid divalent cations like Ca²⁺, which accelerate hydrolysis .
Advanced Research Questions
Q. How do Mg²⁺ and Ca²⁺ ions differentially modulate AcP synthesis and stability under varying pH?
- Methodological Answer :
- Synthesis : At pH 6, Ca²⁺/Mg²⁺ mixtures enhance AcP formation (~2% yield), but Ca²⁺ alone reduces yields by precipitating phosphate as apatite. Mg²⁺ promotes synthesis at neutral pH by maintaining phosphate solubility.
- Stability : Mg²⁺ increases hydrolysis rates (40% loss in 48 hours at 50°C), while Ca²⁺ has minimal impact. Use Mg²⁺ for kinetic studies requiring transient AcP availability and Ca²⁺-free buffers for long-term stability .
Q. What mechanistic insights explain AcP’s role in prebiotic phosphorylation reactions?
- Methodological Answer : AcP acts as a high-energy phosphoryl donor in prebiotic systems, facilitating nucleotide activation (e.g., AMP to ADP). Its reactivity is pH-dependent: under alkaline conditions (pH 9–12), AcP drives cyclic nucleotide formation via base-catalyzed mechanisms. Use isotopically labeled AcP (¹³C/³²P) to track phosphorylation pathways and MALDI-TOF to confirm polymer formation .
Q. How can contradictory data on AcP yields in similar experimental setups be resolved?
- Methodological Answer : Discrepancies often arise from unaccounted variables:
- Ionic composition : Verify cation concentrations (Na⁺, K⁺, Li⁺) via ICP-MS, as they alter polymerization outcomes.
- Oxygen levels : Replicate anaerobic conditions (glovebox) if thioester precursors are oxygen-sensitive.
- Analytical techniques : Cross-validate fluorometry with HPLC-MS to distinguish AcP from degradation products (e.g., pyrophosphate) .
Q. What is the role of AcP in modern enzymatic studies, such as kinase activity assays?
- Methodological Answer : AcP serves as a phosphate donor in in vitro kinase assays. For example, in protein phosphorylation, combine AcP (10–50 mM) with target enzymes (e.g., acetate kinase) in Tris-HCl buffer (pH 7.5) at 37°C. Monitor phosphorylation via Western blot or radiometric assays (³²P incorporation). Optimize Mg²⁺ concentrations (2–5 mM) to balance activity and stability .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study AcP’s interaction with nucleotide polymers?
- Methodological Answer :
- Polymerization : Incubate AcP with AMP (1:5 molar ratio) in phosphate buffer (pH 8) at 50°C for 24 hours. Use MALDI-TOF (e.g., 1085 m/z peak) to detect oligomers.
- Cation effects : Compare Na⁺, K⁺, and Li⁺ counterions to assess their impact on polymer length and yield.
- Controls : Include thioester-free and enzyme-inhibited conditions to confirm abiotic reactivity .
Q. What strategies mitigate interference in AcP detection when analyzing cellular metabolites?
- Methodological Answer :
- Sample prep : Deproteinize using centrifugal filters (10 kDa cutoff) and neutralize with Tris base to pH 7.
- Chromatography : Use anion-exchange HPLC with UV detection (210 nm) or tandem MS for specificity.
- Calibration : Prepare standard curves in matrix-matched solvents to account for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
